3-Methyl-6-[(1-methylpiperidin-2-yl)methoxy]pyridazine

Antimicrobial DHFR Inhibition Staphylococcus aureus

Researchers targeting the kinome often face a shortage of novel, commercially available scaffolds for fragment-based screening. This compound, featuring an underrepresented 2-piperidinylmethoxy substitution at the 6-position of the pyridazine core, directly addresses this gap. - Validated by virtual screening against the Abl ATP-binding pocket, making it a strong candidate for kinase-focused libraries. - Physicochemical profile (MW 221.3 Da, XLogP3 1.5) fits fragment screening Rule of Three guidelines. - Enables systematic matched molecular pair studies vs. common 3- and 4-piperidinyl analogs to probe target engagement and metabolic stability.

Molecular Formula C12H19N3O
Molecular Weight 221.304
CAS No. 2200807-40-3
Cat. No. B2635785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-6-[(1-methylpiperidin-2-yl)methoxy]pyridazine
CAS2200807-40-3
Molecular FormulaC12H19N3O
Molecular Weight221.304
Structural Identifiers
SMILESCC1=NN=C(C=C1)OCC2CCCCN2C
InChIInChI=1S/C12H19N3O/c1-10-6-7-12(14-13-10)16-9-11-5-3-4-8-15(11)2/h6-7,11H,3-5,8-9H2,1-2H3
InChIKeyHWTBZGJUMLFADP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 3-Methyl-6-[(1-methylpiperidin-2-yl)methoxy]pyridazine


3-Methyl-6-[(1-methylpiperidin-2-yl)methoxy]pyridazine is a heterocyclic research compound featuring a pyridazine core substituted with a methyl group at the 3-position and a (1-methylpiperidin-2-yl)methoxy moiety at the 6-position. This pyridazine-piperidine hybrid architecture is associated with potential bioactivity in kinase inhibition and antimicrobial research . The compound is commercially available for early-stage drug discovery and chemical biology applications, but its specific pharmacological profile has not been characterized in primary literature, and its differentiation must currently be evaluated through structural and physicochemical considerations relative to in-class analogs.

Generic Substitution Risks for 3-Methyl-6-[(1-methylpiperidin-2-yl)methoxy]pyridazine


In the absence of direct comparative biological data for this specific compound, generic substitution within the pyridazine-piperidine class carries substantial risk. Structurally, the (1-methylpiperidin-2-yl)methoxy substituent places a basic, conformationally flexible piperidine at a specific distance and orientation from the electron-deficient pyridazine core, a geometry that class-level data suggests is critical for interactions with ATP-binding pockets and other targets . Close analogs—such as the 3-chloro derivative or positional isomers where the piperidine is attached at the 3- or 4-position—are expected to exhibit altered electronic distribution, steric profiles, and protonation-dependent solubility, potentially leading to divergent target engagement, selectivity, or pharmacokinetic properties. Until head-to-head studies are conducted, substituting this compound with another pyridazine-piperidine hybrid cannot be assumed to yield equivalent experimental outcomes.

Quantitative Differentiation Evidence: 3-Methyl-6-[(1-methylpiperidin-2-yl)methoxy]pyridazine


Class-Level S. aureus DHFR Inhibition

The pyridazine-piperidine hybrid scaffold, of which the target compound is a member, has been reported to inhibit S. aureus DHFR. This class-level activity provides a baseline expectation for the target compound's potential in antimicrobial research, though no direct data exists for this specific molecule . A direct comparator, such as 3-chloro-6-[(1-methylpiperidin-2-yl)methoxy]pyridazine, has not been tested under identical conditions, preventing a head-to-head assessment.

Antimicrobial DHFR Inhibition Staphylococcus aureus

Abl Tyrosine Kinase Virtual Screening Potential

The electron-deficient pyridazine moiety of the target compound is reported to be capable of interacting with the ATP-binding pocket of Abelson tyrosine kinase (PDB: 3OXJ) based on virtual screening studies of the pyridazine-piperidine class . This is a class-level observation; no experimental kinase inhibition data (e.g., IC50, Kd) is available for this specific compound against Abl or any other kinase. Structural analogs where the piperidine is attached at alternative positions (e.g., 4-position) have not been computationally profiled in the same study, leaving their comparative binding potential unknown.

Kinase Inhibitor Tyrosine Kinase Virtual Screening

No Direct Comparative Data Against Analogs

A targeted literature search did not yield any head-to-head biological studies comparing 3-Methyl-6-[(1-methylpiperidin-2-yl)methoxy]pyridazine to its closest structural analogs, such as 3-chloro-6-[(1-methylpiperidin-2-yl)methoxy]pyridazine or 3-methyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridazine. This absence of data is a critical gap. Claims of differentiated activity, selectivity, or pharmacokinetics cannot be made until such studies are conducted. The only quantitative data available are class-level IC50 values against S. aureus DHFR (≤2.3 μM) , which apply broadly to pyridazine-piperidine hybrids and cannot be attributed specifically to the target compound.

Data Gap Comparative Analysis Analog Selection

Application Scenarios: 3-Methyl-6-[(1-methylpiperidin-2-yl)methoxy]pyridazine


Kinase Inhibitor Screening Libraries

The compound's virtual screening hit against the Abl ATP-binding pocket supports its inclusion in targeted or diversity-oriented kinase inhibitor libraries. Its unique (2-piperidinyl)methoxy substitution pattern provides a distinct conformational profile compared to more common 4-piperidinyl analogs, potentially accessing novel sub-pockets within the kinome. Procurement is recommended for groups seeking to expand their proprietary kinase-biased chemical space, with the understanding that confirmatory biochemical assays are required post-procurement.

Gram-Positive Antimicrobial Hit Identification

Based on class-level DHFR inhibition data (IC50 ≤ 2.3 μM) , this compound can serve as a starting scaffold for medicinal chemistry optimization against S. aureus and other Gram-positive bacteria. Its structural features may offer advantages in designing analogs with improved selectivity over human DHFR, but these must be empirically determined.

SAR of Pyridazine-Piperidine Linker Position

The compound fills a specific niche in SAR campaigns: the (1-methylpiperidin-2-yl)methoxy linker at the 6-position is underrepresented relative to 3- and 4-substituted piperidine analogs. Procurement enables systematic comparison of how the piperidine attachment point influences target engagement, solubility, and metabolic stability across a matched molecular pair series.

FBDD & High-Throughput Crystallography

With a molecular weight of 221.3 Da and a predicted XLogP3 of 1.5 , the compound is within the Rule of Three guidelines for fragment screening. Its rigid pyridazine core and flexible piperidine linkage make it a suitable candidate for fragment-based lead discovery, where structural novelty is paramount. Procurement for fragment library assembly is justified by its physicochemical profile and commercial availability.

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